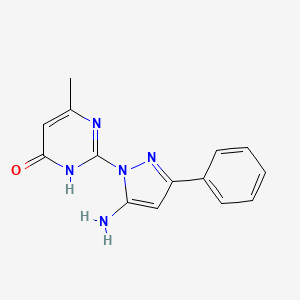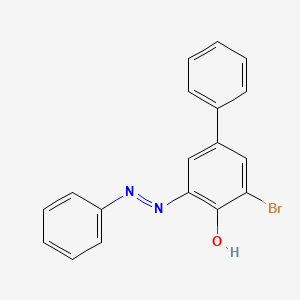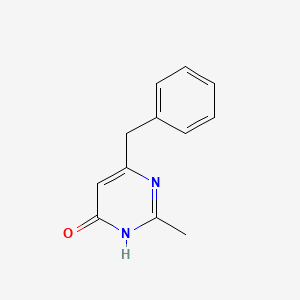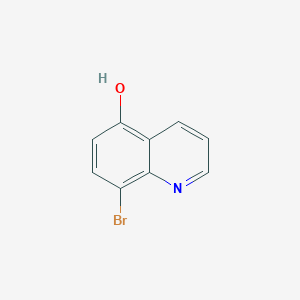
8-溴喹啉-5-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromoquinolin-5-ol is a chemical compound that belongs to the class of quinoline derivatives. It is a yellow crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
科学研究应用
8-Bromoquinolin-5-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. It also serves as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: 8-Bromoquinolin-5-ol is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary targets of 8-Bromoquinolin-5-ol are yet to be fully identified. Compounds containing the 8-hydroxyquinoline nucleus, which is structurally similar to 8-bromoquinolin-5-ol, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It is known that 8-hydroxyquinoline derivatives interact with their targets to exert their biological effects . For instance, they can bind to proteins or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
8-hydroxyquinoline derivatives have been shown to affect various biochemical pathways, leading to their diverse biological activities . These compounds can potentially be used to develop potent lead compounds with good efficacy and low toxicity .
Pharmacokinetics
The compound’s molecular weight (22406) and other physicochemical properties suggest that it may have good bioavailability .
Result of Action
Given the biological activities of structurally similar compounds, it can be hypothesized that 8-bromoquinolin-5-ol may have antimicrobial, anticancer, and antifungal effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-5-ol typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform, which affords 8-Bromoquinolin-5-ol . The reaction conditions usually involve maintaining the reaction mixture at a controlled temperature and stirring for a specific duration to ensure complete bromination.
Industrial Production Methods: Industrial production of 8-Bromoquinolin-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production more sustainable .
化学反应分析
Types of Reactions: 8-Bromoquinolin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 8-Bromoquinolin-5-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in 8-Bromoquinolin-5-ol can undergo oxidation to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a suitable solvent and a base to facilitate the substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation. The reactions are usually carried out under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. These reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.
Major Products:
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include reduced quinoline derivatives with different functional groups.
相似化合物的比较
8-Hydroxyquinoline: A parent compound of 8-Bromoquinolin-5-ol, known for its antimicrobial and chelating properties.
5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced biological activity due to the presence of two bromine atoms.
8-Chloroquinolin-5-ol: A similar compound with a chlorine atom instead of bromine, exhibiting different chemical and biological properties.
Uniqueness: 8-Bromoquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 8-position enhances its ability to participate in various chemical reactions and increases its potency in biological assays compared to its unsubstituted counterpart .
属性
IUPAC Name |
8-bromoquinolin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDUEAPSAXAQOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride](/img/structure/B1384329.png)
![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)
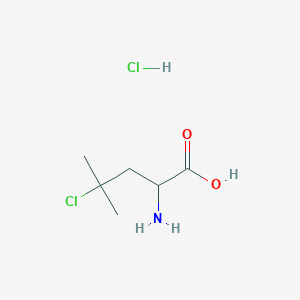
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)
![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)

![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)
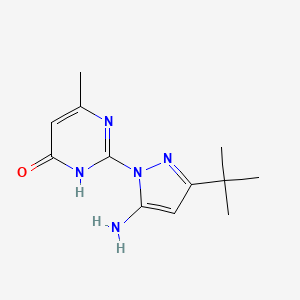
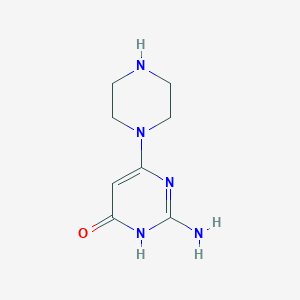
![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)

